Linoleic acid

Catalog No.
S533222
CAS No.
60-33-3
M.F
C18H32O2
M. Wt
280.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Linoleic acid

CAS Number

60-33-3

Product Name

Linoleic acid

IUPAC Name

9,12-Octadecadienoic acid (9Z,12Z)-

Molecular Formula

C18H32O2

Molecular Weight

280.4 g/mol

InChI

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9-

InChI Key

OYHQOLUKZRVURQ-HZJYTTRNSA-N

SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(O)=O

Solubility

Insoluble (NTP, 1992)
In water, 1.59 mg/L at 25 °C
Freely soluble in ether; soluble in absolute alcohol; 1 mL dissolves in 10 mL petroleum ether; miscible with dimethylformamide, fat solvents, oils
Very soluble in acetone, benzene, ethyl ether, and ethanol.
In acetone: 4.10 g/100 g acetone at -50 °C, 1.20 g/100 g acetone at -60 °C, 0.35 g/100 g acetone at -70 °C; in n-heptane: 0.98 g/100 g n-heptane at -50 °C, 0.20 g/100 g n-heptane at -60 °C, 0.042 g/100 g n-heptane at -70 °C.
soluble in ether, alcohol; miscible with dimethylformamide, fat solvents, oils; insoluble in wate

Synonyms

9 trans,12 trans Octadecadienoic Acid, 9,12 Octadecadienoic Acid, 9,12-Octadecadienoic Acid, 9-trans,12-trans-Octadecadienoic Acid, Acid, 9,12-Octadecadienoic, cis,cis-9,12-Octadecadienoic Acid, Linoelaidic Acid, Linoelaidic Acid, (E,Z)-Isomer, Linoleate, Linoleic Acid, Linoleic Acid, (E,E)-Isomer, Linoleic Acid, (Z,E)-Isomer, Linoleic Acid, (Z,Z)-Isomer, Linoleic Acid, (Z,Z)-Isomer, 14C-Labeled, Linoleic Acid, Ammonium Salt, (Z,Z)-Isomer, Linoleic Acid, Calcium Salt, (Z,Z)-Isomer, Linoleic Acid, Potassium Salt, (Z,Z)-Isomer, Linoleic Acid, Sodium Salt, (E,E)-Isomer, Linoleic Acid, Sodium Salt, (Z,Z)-Isomer, Linolelaidic Acid, trans,trans-9,12-Octadecadienoic Acid

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)O

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)O

Description

The exact mass of the compound Linoleic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (ntp, 1992)in water, 1.59 mg/l at 25 °cfreely soluble in ether; soluble in absolute alcohol; 1 ml dissolves in 10 ml petroleum ether; miscible with dimethylformamide, fat solvents, oilsvery soluble in acetone, benzene, ethyl ether, and ethanol.in acetone: 4.10 g/100 g acetone at -50 °c, 1.20 g/100 g acetone at -60 °c, 0.35 g/100 g acetone at -70 °c; in n-heptane: 0.98 g/100 g n-heptane at -50 °c, 0.20 g/100 g n-heptane at -60 °c, 0.042 g/100 g n-heptane at -70 °c.soluble in ether, alcohol; miscible with dimethylformamide, fat solvents, oils; insoluble in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 281243. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Fatty Acids, Unsaturated - Fatty Acids, Omega-6 - Linoleic Acids. It belongs to the ontological category of octadecadienoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Cleansing; Emollient; Hair conditioning; Skin conditioning; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.

Linoleic acid (LA) is a polyunsaturated fatty acid found in many vegetable oils and nuts. It is considered an essential fatty acid because the human body cannot produce it on its own and needs it to function properly . Scientific research on linoleic acid explores its various roles in health and disease.

Linoleic Acid as a Nutrient

One area of research focuses on linoleic acid's role as a nutrient. Studies have investigated how LA intake affects blood cholesterol levels, inflammatory responses, and skin health .

  • Blood Cholesterol

    Some research suggests that LA may help lower LDL ("bad") cholesterol levels while increasing HDL ("good") cholesterol .

  • Inflammation

    Research is ongoing to determine how LA intake impacts the body's inflammatory response. Some studies suggest LA may have both pro-inflammatory and anti-inflammatory effects, depending on various factors ScienceDaily, Effects of linoleic acid on inflammatory response depend on genes: sciencedaily.com.

  • Skin Health

    LA is a component of the skin barrier, and topical application of LA-rich oils may improve skin hydration and barrier function in some cases .

Linoleic Acid and Chronic Disease

Another area of scientific research investigates the potential link between linoleic acid intake and chronic diseases such as heart disease, cancer, and diabetes. This research is complex and ongoing, with some studies suggesting both benefits and drawbacks of LA consumption .

  • Heart Disease

    While earlier research suggested LA intake might benefit heart health, more recent studies have produced mixed results .

  • Cancer

    Similarly, research on the link between LA intake and cancer risk has yielded conflicting results MDPI, Linoleic Acid: A Narrative Review of the Effects of Increased Intake in the Standard American Diet and Associations with Chronic Disease: mdpi.com.

  • Diabetes

    Studies are ongoing to determine how LA intake might influence diabetes risk and management .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Linoleic acid is a colorless to straw colored liquid. A polyunsaturated fatty acid essential to human diet.
Liquid; OtherSolid, Liquid
Liquid
colourless to pale yellow oily liquid

Color/Form

Colorless oil
Colorless to straw-colored liquid

XLogP3

6.8

Boiling Point

444 to 446 °F at 16 mm Hg (NTP, 1992)
365.2 °C
230 °C at 16 mm Hg; 202 °C at 1.4 mm Hg

Density

0.9007 at 72 °F (NTP, 1992)
0.9022 g/cu cm at 20 °C
0.898-0.904

LogP

7.05 (LogP)
log Kow = 7.05
7.05

Appearance

Solid powder

Melting Point

23 °F (NTP, 1992)
-8.5 °C
-6.9 °C
-8.5°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9KJL21T0QJ

GHS Hazard Statements

Aggregated GHS information provided by 2348 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2077 of 2348 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 271 of 2348 companies with hazard statement code(s):;
H315 (91.51%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (76.01%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (67.9%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

/EXPL THER/ To determine the effect of low doses of linoleic acid and calcium on prostaglandin (PG) levels and the efficacy of this treatment in the prevention of preeclampsia. In a randomized, double-blind, placebo-controlled study we treated 86 primigravidas with risk factors for preeclampsia (high biopsychosocial risk [above 3 points], positive roll-over test, and high mean blood pressure [above 85 mmHg)] with daily doses of either 450 mg linoleic acid and 600 mg calcium (n=43) or 450 mg starch and 600 mg lactose placebo (n=43) during the third trimester of pregnancy. Four women in the experimental group (9.3%) developed preeclampsia compared with 16 (37.2%) controls (relative risk 0.25, 95% confidence interval 0.09, 0.69, P < .001). The median serum levels of PGE2 after 4 weeks of treatment increased by 106% in the experimental group (P=.03) and decreased by 33% in the control group (P=.02). The median ratio between thromboxane B2 and PGE2 decreased by 40% in the experimental group (P=.02) and increased by 18% in the control group (P=.14). No significant differences were observed in the median ratio between thromboxane B2 and 6-keto PGF1alpha in either group. No serious maternal or neonatal side effects of treatment occurred in either group. The administration of low daily doses of linoleic acid and calcium during the third trimester of pregnancy reduced the incidence of preeclampsia significantly in women at high risk, possibly by correcting the PGE2 levels.
/EXPL THER/ Abdominal obesity is strongly related to metabolic disorders. Recent research suggests that dietary conjugated linoleic acid (CLA) reduces body fat and may improve metabolic variables in animals. The metabolic effects of CLA in abdominally obese humans have not yet been tested. To investigate the short-term effect of CLA on abdominal fat and cardiovascular risk factors in middle-aged men with metabolic disorders, twenty-five abdominally obese men (waist-to-hip ratio (WHR), 1.05+/-0.05; body mass index (BMI), 32+/-2.7 kg/m(2) (mean+/-s.d.)) who were between 39 and 64-y-old participated in a double-blind randomised controlled trial for 4 weeks. Fourteen men received 4.2 g CLA/day and 10 men received a placebo. The main endpoints were differences between the two groups in sagittal abdominal diameter (SAD), serum cholesterol, low-density lipoprotein, high-density lipoprotein, triglycerides, free fatty acids, glucose and insulin. At baseline, there were no significant differences between groups in anthropometric or metabolic variables. After 4 weeks there was a significant decrease in SAD (cm) in the CLA group compared to placebo (P=0.04, 95% CI; -1.12, -0.02). Other measurements of anthropometry or metabolism showed no significant differences between the groups. These results indicate that CLA supplementation for 4 weeks in obese men with the metabolic syndrome may decrease abdominal fat, without concomitant effects on overall obesity or other cardiovascular risk factors. /Conjugated linoleic acid/
/EXPL THER/ Conjugated linoleic acid (CLA) refers to a group of positional and geometric isomers of the omega-6 essential fatty acid linoleic acid (cis-9, cis-12, octadecadienoic acid). In humans evidence is currently ambiguous as to whether CLA supplementation has a significant effect on body composition. Despite favorable changes in lipid levels in animal models, a beneficial effect in humans has not yet been established. While some of the changes reported are consistent with an improved lipid profile, declines in HDL and increases in lipoprotein (a) have also been observed in some subjects. Available evidence suggests CLA supplementation has no impact on immune system performance in healthy subjects. /Conjugated linoleic acid/
/EXPL THER/ Melasma is an acquired symmetric hypermelanosis characterized by irregular light-to gray-brown macules and patches on sun-exposed areas. Many therapeutic agents are available but are unsatisfactory. Recently, it has been demonstrated that lincomycin (LM) and linoleic acid (LA) can inhibit melanogenesis in vitro. /The authors/ investigated the clinical efficacy of topical application of LM and LA in combination with betamethasone valerate (BV) in melasma patients. Forty-seven Korean female adults with clinically diagnosed melasma were enrolled in a 6-week, double-blind, randomized clinical trial. Patients were treated with one application of the vehicle (group A), 2% LM mixed with 0.05% BV (group B), or 2% LM mixed with 0.05% BV and 2% LA (group C) on the face every night. Determination of efficacy was based on the Melasma Area and Severity Index (MASI) score and objective assessment (no effect, mild, moderate, or excellent) at intervals of 2 weeks until the end of the study at 6 weeks. After 6 weeks, in comparison with the pre-treatment MASI score, the average MASI score of group C decreased to 68.9%, compared with 98% in group A (p<0.05) and 85.4% in group B. There was no statistically significant difference between group A and group B. Seven patients (43.7%) in group C revealed more than moderate improvement in objective assessment, compared with none in group A and two patients (12.5%) in group B. There were no significant side effects. Topical application of linoleic acid is considered to be effective in the treatment of melasma patients.
/EXPL THER/ The object of this study was to investigate whether the levels of cardiolipin in cultured skin fibroblasts of patients with Barth syndrome (BTHS) can be restored by addition of linoleic acid to growth media. To this end, fibroblasts from controls and BTHS patients were grown in the presence or absence of linoleic acid. High-performance liquid chromatography-electrospray ionization tandem mass spectrometry was used for quantitative and compositional analysis of cardiolipin. Incubation of cells from both BTHS and controls with different concentrations of linoleic acid led to a dose- and time-dependent increase of cardiolipin levels. The increased levels of cardiolipin in fibroblasts of BTHS patients after treatment with linoleic acid indicate that an increased amount of linoleic acid in the diet might be beneficial to BTHS patients.
/EXPL THER/ The aim of this study was to evaluate the effect of linoleic acid (LA) and gamma-linolenic acid (GLA), both precursors of PGE(1), on tear production, tear fluorescein clearance and on the ocular surface after photorefractive keratectomy (PRK). Sixty subjects (age 25+/-10 years; refractive error -3+/-2 diopters (spherical equivalent), mean +/- standard deviation) undergoing PRK were enrolled. The inclusion criteria were: Schirmer 1 test >10 mm/5 min, no corneal fluorescein staining, low irritation symptoms (questionnaire score <5), standardized visual scale (to evaluate tear fluorescein clearance) score <3. Patients were randomly divided into two groups. One group of 31 subjects was treated once daily orally with tablets containing LA (28.5 mg) and GLA (15.1 mg) (from 3 days before PRK to 1 month after PRK). The control group (29 subjects) underwent PRK and received no treatment with LA and GLA. A symptoms questionnaire, Schirmer 1 test and fluorescein clearance test (FCT) using the standardized visual scale were performed before starting therapy (T(0)) and 30 days after PRK (T(1)). All patients completed the study. The Schirmer 1 test varied from 16.3+/-6.9 (T(0)) to 17.6+/-7.2 (T(1)) for the treated group and from 18.3+/-6.2 (T(0)) to 15.7+/-7.4 (T(1)) for the untreated group ( P<0.0001, two-tailed unpaired t-test). FCT was 1.9+/-0.6 at T(0) and 1.6+/-0.8 at T(1) for the treated group and 1.7+/-0.7 at T(0) and 2.0+/-0.9 at T(1) for the untreated group (P<0.0001). The symptoms score was 4.7+/-1.9 at T(0) and 7.6+/-7.2 at T(1) for the treated group and 4.2+/-2.0 at T(0) and 10.1+/-7.6 at T(1) for the untreated group ( P<0.05). Reduced corneal sensitivity has already been proved after PRK. This could be the main reason for a decrease in tear production and for a reduced blinking rate leading to delayed tear clearance. The oral precursors of PGE(1), LA and GLA, could be helpful in increasing tear production and clearance after PRK. /Conjugated linoleic acid/
/EXPL THER/ /Investigators/ evaluated the efficacy and anti-inflammatory activity of systemic linoleic (LA) and gamma-linolenic acid (GLA), which decrease chronic inflammation in rheumatoid arthritis, on the ocular surface of patients with keratoconjunctivitis sicca. METHODS: In a randomized clinical trial, 26 patients with aqueous-deficient keratoconjunctivitis sicca were consecutively selected from patients presenting to Department of Neurosciences, Ophthalmology and Genetics, University of Genoa. The diagnosis was based on dry eye symptom survey score, Schirmer-1 test values, positive vital staining with lissamine green, and fluorescein break-up time (FBUT). All patients had ocular surface inflammation based on HLA-DR expression, a major histocompatibility class II antigen, on epithelial bulbar conjunctiva samples. The subjects were randomly divided into two groups of 13 patients each. The study group received tablets containing LA (28.5 mg) and GLA (15 mg) twice daily for 45 days and used tears; the control group received a tear substitute and a placebo tablet for 45 days. RESULTS: Statistically significant changes in symptoms (p < 0.005), lissamine green staining (p < 0.005), and ocular surface inflammation (p < 0.05) occurred in the study group compared with controls. HLA-DR expression varied from 58.5 +/- 14.1% positive conjunctival cells to 41.3 +/- 18.9% in the treated group and from 61.4 +/- 21.9% to 58.0 +/- 13.3% in the controls. No statistically significant difference between groups was found for FBUT and the Schirmer-1 test. CONCLUSIONS: Therapy with LA and GLA and tear substitutes reduces ocular surface inflammation and improves dry eye symptoms. Long-term studies are needed to confirm the role of this new therapy for keratoconjunctivitis sicca.
/EXPL THER/ To determine the effect of dietary supplementation of calcium plus conjugated linoleic acid (calcium-CLA) in reducing the incidence of vascular endothelial dysfunction in pregnant women at high risk of developing pregnancy-induced hypertension (PIH). This randomized, double-blind, placebo-controlled trial conducted at 4 outpatient clinics in 2 developing countries recruited 48 healthy primigravidas younger than 19 years or older than 35 years who had a family history of pre-eclampsia and diastolic notch. Twenty-four participants received daily elemental calcium (600 mg) plus CLA (450 mg) and 24 received placebo from week 18 to 22 of pregnancy until delivery. Calcium-CLA supplementation reduced significantly the incidence of PIH (2 cases [8%] in the study group vs. 10 cases [42%] in the placebo group; relative risk, 0.20; 95% confidence interval, 0.05-0.82; P=.01). Endothelial dysfunction was also significantly reduced after calcium-CLA supplementation (in 18 women [75%] vs. 4 women [17%]; P<.001), compared with the placebo group (in 15 [63%] vs. 9 women [38%]; P=.08). In pregnant women at high risk for PIH, calcium-CLA supplementation decreases the incidence of PIH and improves endothelial function. /Conjugated linoleic acid/
/EXPL THER/ /The authors/ assessed the effect of oral linoleic and gamma-linolenic acid, 2 omega-6 essential fatty acids, on meibomian gland dysfunction (MGD). Fifty-seven patients with MGD (27 men and 30 women) were randomly divided into 3 groups of 19. Group A received tablets containing linoleic acid (28.5 mg) and gamma-linolenic acid (15 mg) once daily. Group B performed eyelid hygiene once daily. Group C received both treatments. Initially and after 60 and 180 days of therapy, all patients completed a self-evaluation questionnaire on ocular surface disorders and underwent slit-lamp examination. The following signs were evaluated: eyelid edema, eyelid margin hyperemia, meibomian secretion appearance, meibomian gland obstruction, foam collection in the tear meniscus, conjunctival hyperemia, conjunctival papillae, and corneal staining. Statistically significant improvement in symptoms occurred in all groups. After 180-day therapy, group A showed significant reduction in secretion turbidity (P = 0.02) and meibomian gland obstruction (P = 0.0001), whereas group B had significant reduction in eyelid edema (P = 0.02), corneal staining (P = 0.01), secretion turbidity (P = 0.01), and meibomian gland obstruction (P = 0.0001). Group C had significant reduction in eyelid edema (P = 0.003), foam collection in the tear meniscus (P = 0.02), corneal staining (P = 0.02), secretion turbidity (P = 0.0001), and meibomian gland obstruction (P = 0.0001). Therapy with linoleic and gamma-linolenic acid tablets along with eyelid hygiene improves symptoms and reduces eyelid margin inflammation in MGD more than either omega-6 fatty acids or eyelid hygiene alone.
/EXPL THER/ Animal studies suggest that conjugated linoleic acid (CLA) may modulate the immune response, while studies in healthy human subjects have shown little effect and results are controversial. However, the effects of CLA may be more prominent in situations of immune imbalance, such as allergy. We studied the effects of the natural CLA isomer, cis-9, trans-11-CLA, on allergy symptoms and immunological parameters in subjects with birch pollen allergy. In a randomised, placebo-controlled study, forty subjects (20-46 years) with diagnosed birch pollen allergy received 2 g CLA/d in capsules, which contained 65.3 % cis-9, trans-11-CLA and 8.5 % trans-10, cis-12-CLA (n 20), or placebo (high-oleic acid sunflower-seed oil) (n 20) for 12 weeks. The supplementation began 8 weeks before the birch pollen season and continued throughout the season. Allergy symptoms and use of medication were recorded daily. Lymphocyte subsets, cytokine production, immunoglobulins, C-reactive protein, lipid and glucose metabolism and lipid peroxidation were assessed before and after supplementation. The CLA group reported a better overall feeling of wellbeing (P < 0.05) and less sneezing (P < 0.05) during the pollen season. CLA supplementation decreased the in vitro production of TNF-alpha (P < 0.01), interferon-gamma (P < 0.05) and IL-5 (P < 0.05). Total plasma IgE and birch-specific IgE concentrations did not differ between groups, whereas plasma IgA (P < 0.05), granulocyte macrophage colony-stimulating factor (P < 0.05) and eosinophil-derived neurotoxin (P < 0.05) concentrations were lower after CLA supplementation. Urinary excretion of 8-iso-PGF2alpha, a major F2-isoprostane (P < 0.01), and 15-keto-dihydro-PGF2alpha, a primary PGF2alpha metabolite (P < 0.05), increased in the CLA group. The results suggest that cis-9, trans-11-CLA has modest anti-inflammatory effects in allergic subjects. /Conjugated linoleic acid/
/EXPL THER/ /Conjugated linoleic acid/ CLA may have anti-carcinogenic, anti-atherogenic, anti-diabetagenic and body composition-modifying activities in humans. These activities have been reported in experimental animals. /Conjugated linoleic acid/

Pharmacology

Linoleic Acid is a polyunsaturated essential fatty acid found mostly in plant oils. It is used in the biosynthesis of prostaglandins and cell membranes.

Mechanism of Action

/The objective of this work was/ to study the gene expression of the resistin and the effects of conjugated linoleic acid on its expression in white adipose tissue of obese rats fed with high fat diet during the formation of insulin resistance. Male Wistar rats were randomly separated in control group, high-fat group and high fat + conjugated linoleic acid (CLA) group (0.75 g, 1.50 g, 3.00 g per 100 g diet weight), using reverse transcription polymerase chain reaction (RT-PCR) technique to measure the expression level of resistin and peroxisome proliferator-activated receptor-gamma (PPARgamma) mRNA expression. The serum insulin and glucose levels of obese rats were (11.11 +/- 2.73) mIU/L, (5.09 +/- 0.66) mmol/L, and supplement of CLA might decrease hyperinsulinemia and hyperglycemia, in CLA group (0.75 g, 1.50 g, 3.00 g per 100 g diet weight) the serum insulin levels were (6.99 +/- 1.77) mIU/L, (7.36 +/- 1.48) mIU/L, (7.85 +/- 1.60) mIU/L, and glucose levels were (4.28 +/- 0.72) mmol/L, (4.18 +/- 0.55) mmol/L, (4.06 +/- 0.63) mmol/L. The expression of resistin in adipose tissue of obese rat fed with high fat diet was increased as compared with those fed with basic diet. CLA might increase the expression of resistin and PPARgamma in adipose tissue of obese rat. The expression of resistin mRNA of obese rat fed with high fat diet was higher than those fed with basic diet, and CLA might improve the insulin resistance in obese rats and possibly upregulate the expression of resistin through activing PPARgamma. /Conjugated linoleic acid/
Conjugated linoleic acid (CLA) is a mixture of positional (e.g. 7,9; 9,11; 10,12; 11,13) and geometric (cis or trans) isomers of octadecadienoic acid. This compound was first shown to prevent mammary carcinogenesis in murine models. Later investigations uncovered a number of additional health benefits, including decreasing atherosclerosis and inflammation while enhancing immune function. The mechanisms of action underlying these biological properties are not clearly understood. The aim of this review is to highlight recent advances in CLA research related to experimental inflammatory bowel disease. In addition, two possible mechanisms of action (i.e. endoplasmic and nuclear) were discussed in detail in the context of enteric inflammatory disorders. Conjugated linoleic acid was first implicated in down-regulating the generation of inducible eicosanoids (i.e. PGE(2) and LTB(4)) involved in early micro-inflammatory events (endoplasmic). More recently, CLA has been shown to modulate the expression of genes regulated by peroxisome proliferator-activated receptors (PPARs; nuclear). In pigs, prolonged dietary CLA treatment stimulated the expression of PPAR-gamma in the muscle. Thus, evidence supporting both mechanistic theories of CLA acting through eicosanoid synthesis and PPAR activity is available. The further understanding of the anti-inflammatory mechanisms of action of CLA may yield novel nutritional therapies for enteric inflammation. /Conjugated linoleic acid/
/Conjugated linoleic acid/ CLA may modulate eicosanoid activity as well as the activity... of tumor necrosis factor-alpha. /Conjugated linoleic acid/

Vapor Pressure

8.68e-07 mmHg
8.68X10-7 mm Hg at 25 °C

Pictograms

Irritant

Irritant

Other CAS

60-33-3
506-21-8
2197-37-7
80969-37-5
8024-22-4

Associated Chemicals

9,12-Octadecadienoic acid, (E,E)-;506-21-8
9,12-Octadecadienoic acid, (Z,E)-;2420-42-0
9,12-Octadecadienoic acid, (E,Z)-;2420-55-5
9,11-Linoleic acid; 1839-11-8
Sodium linolate; 822-17-3
6,9,12-Octadecatrienoic acid; 1686-12-0

Wikipedia

Linoleic acid

Drug Warnings

Because of lack of long-term safety data, /conjugated linoleic acid/ CLA supplements should be avoided by children, pregnant women and nursing mothers. /Conjugated linoleic acid
At doses of up to 2 g /Conjugated linoleic acid/ daily, occasional gastointestinal complaints, such as nausea, have been noted. /Conjugated linoleic acid/

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]
Cosmetics -> Antistatic; Cleansing; Emollient; Hair conditioning; Skin conditioning; Surfactant

Methods of Manufacturing

Linoleic acid may be prepared from edible fats and oils by various methods including hydrolysis and saponification, the Twitchell method, low pressure splitting with catalyst, continuous high pressure counter current splitting, and medium pressure autoclave splitting with catalyst.
Grape-seed oil is a valuable oil obtained from the grapeseed left in winery pomace. The oil content averages 15% (dry weight basis).

General Manufacturing Information

All other basic organic chemical manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
9,12-Octadecadienoic acid (9Z,12Z)-: ACTIVE
Perilla frutescens seeds are a good source of polyunsaturated fatty acids (PUFAs). The seeds of perilla ... are approximately 35-45% oil. However the leaves are a very poor source of oil, since they contain only 0.2%. In addition, only the seed oil contains the omega 3 fatty acid alpha-linolenic acid (ALA). In comparing to other plant oils, perilla seed oil consistently contains the one of the highest proportion of omega-3 (ALA) fatty acids, at 54-64%. The omega-6 (linoleic acid) component is usually around 14% and omega-9 (Oleic acid) is also present in perilla oil.
An essential fatty acid. Major constituent of many vegetable oils, eg, cottonseed, soybean, peanut, corn, sunflower seed, safflower, poppy seed, linseed, and perilla oils, where it occurs as glyceride. Characteristic ingredient of semi-drying oils.
Common constituent of many vegetable oils & therefore of most normal diets.
Used to manufacture tires /Fatty acids/
For more General Manufacturing Information (Complete) data for LINOLEIC ACID (9 total), please visit the HSDB record page.

Analytic Laboratory Methods

Analyte: linoleic acid; matrix: beverage (beer); procedure: high-performance liquid chromatography with fluorescence detection at 365 nm (excitation) and 412 nm (emission); limit of detection: 0.2 ng/mL
Analyte: linoleic acid; matrix: food (butter, oil, margarine); procedure: high-performance liquid chromatography with fluorescence detection at 365 nm (excitation) and 425 nm (emission) and ultraviolet detection at 252 nm
Analyte: linoleic acid; matrix: food (fat, oil); procedure: high-performance liquid chromatography with ultraviolet detection at 230 nm; limit of quantitation: 2.5 pmole
Analyte: linoleic acid; matrix: food (fat, oil); procedure: high-performance liquid chromatography with ultraviolet detection at 400 nm
For more Analytic Laboratory Methods (Complete) data for LINOLEIC ACID (10 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: linoleic acid; matrix: blood (serum); procedure: high-performance liquid chromatography with ultraviolet detection at 280 nm
Analyte: linoleic acid; matrix: blood (plasma); procedure: high-performance liquid chromatography with fluorescence detection at 365 nm (excitation) and 460 nm (emission); limit of quantitation: 5 pmole
Analyte: linoleic acid; matrix: blood (serum); procedure: high-performance liquid chromatography with fluorescence detection at 350 nm (excitation) and 530 nm (emission)
Analyte: linoleic acid; matrix: blood (plasma); procedure: high-performance liquid chromatography with fluorescence detection at 360 nm (excitation) and 420 nm (emission): limit of detection: 50 ng
For more Clinical Laboratory Methods (Complete) data for LINOLEIC ACID (16 total), please visit the HSDB record page.

Storage Conditions

Storage in ester form is recommended.

Interactions

Conjugated linoleic acid inhibited the development of mammary cancer in rats initiated with the carcinogen, methylnitrosourea. /Conjugated linoleic acid/

Stability Shelf Life

Easily oxidized by air.

Dates

Modify: 2023-08-15
1: Mazoochian L, Mohammad Sadeghi HM, Pourfarzam M. The effect of FADS2 gene rs174583 polymorphism on desaturase activities, fatty acid profile, insulin resistance, biochemical indices, and incidence of type 2 diabetes. J Res Med Sci. 2018 May 30;23:47. doi: 10.4103/jrms.JRMS_961_17. eCollection 2018. PubMed PMID: 29937909; PubMed Central PMCID: PMC5996566.
2: Zozaya C, García-Serrano A, Fontecha J, Redondo-Bravo L, Sánchez-González V, Montes MT, Saenz de Pipaón M. Fat Loss in Continuous Enteral Feeding of the Preterm Infant: How Much, What and When Is It Lost? Nutrients. 2018 Jun 23;10(7). pii: E809. doi: 10.3390/nu10070809. PubMed PMID: 29937492.
3: Giacomini A, Stagni F, Emili M, Guidi S, Salvalai ME, Grilli M, Vidal-Sanchez V, Martinez-Cué C, Bartesaghi R. Treatment with corn oil improves neurogenesis and cognitive performance in the Ts65Dn mouse model of Down syndrome. Brain Res Bull. 2018 Jun 20. pii: S0361-9230(18)30330-7. doi: 10.1016/j.brainresbull.2018.06.009. [Epub ahead of print] PubMed PMID: 29935232.
4: Zhuang P, Shou Q, Wang W, He L, Wang J, Chen J, Zhang Y, Jiao J. Essential Fatty Acids Linoleic Acid and Α-Linolenic Acid Sex-Dependently Regulate Glucose Homeostasis in Obesity. Mol Nutr Food Res. 2018 Jun 23:e1800448. doi: 10.1002/mnfr.201800448. [Epub ahead of print] PubMed PMID: 29935107.
5: Thakur VR, Beladiya JV, Chaudagar KK, Mehta AA. An anti-asthmatic activity of Natural Toll like receptor-4 antagonist in OVA-LPS induced asthmatic rats. Clin Exp Pharmacol Physiol. 2018 Jun 23. doi: 10.1111/1440-1681.13002. [Epub ahead of print] PubMed PMID: 29935094.
6: Petropoulos SA, Pereira C, Ntatsi G, Danalatos N, Barros L, Ferreira ICFR. Nutritional value and chemical composition of Greek artichoke genotypes. Food Chem. 2018 Nov 30;267:296-302. doi: 10.1016/j.foodchem.2017.01.159. Epub 2017 Feb 2. PubMed PMID: 29934171.
7: Hatami A, Zhu C, Relaño-Gines A, Elias C, Galstyan A, Jun M, Milne G, Cantor CR, Chesselet MF, Shchepinov MS. Deuterium-reinforced linoleic acid lowers lipid peroxidation and mitigates cognitive impairment in the Q140 knock in mouse model of Huntington's disease. FEBS J. 2018 Jun 22. doi: 10.1111/febs.14590. [Epub ahead of print] PubMed PMID: 29933522.
8: Bernat P, Nykiel-Szymańska J, Stolarek P, Słaba M, Szewczyk R, Różalska S. 2,4-dichlorophenoxyacetic acid-induced oxidative stress: Metabolome and membrane modifications in Umbelopsis isabellina, a herbicide degrader. PLoS One. 2018 Jun 22;13(6):e0199677. doi: 10.1371/journal.pone.0199677. eCollection 2018. PubMed PMID: 29933393.
9: Gao HL, Zhang AH, Yu JB, Sun H, Kong L, Wang XQ, Yan GL, Liu L, Wang XJ. High-throughput lipidomics characterize key lipid molecules as potential therapeutic targets of Kaixinsan protects against Alzheimer's disease in APP/PS1 transgenic mice. J Chromatogr B Analyt Technol Biomed Life Sci. 2018 Jun 18;1092:286-295. doi: 10.1016/j.jchromb.2018.06.032. [Epub ahead of print] PubMed PMID: 29933222.
10: Dogan A, Dalar A, Sadullahoglu C, Battal A, Uzun Y, Celik I, Demirel K. Investigation of the protective effects of horse mushroom (Agaricus arvensis Schaeff.) against carbon tetrachloride-induced oxidative stress in rats. Mol Biol Rep. 2018 Jun 21. doi: 10.1007/s11033-018-4218-4. [Epub ahead of print] PubMed PMID: 29931536.
11: Li XZ, Yan CG, Gao QS, Yan Y, Choi SH, Smith SB. Adipogenic/lipogenic gene expression and fatty acid composition in chuck, loin, and round muscles in response to grain feeding of Yanbian Yellow cattle. J Anim Sci. 2018 Jun 21. doi: 10.1093/jas/sky161. [Epub ahead of print] PubMed PMID: 29931237.
12: Ribeiro FA, Domenech-Pérez KI, Contreras-Castillo CJ, Wilkerson EK, Voegele HR, Ballard Hart K, Herrera NJ, Calkins CR. Effects of dietary fat source on beef strip loin steak display life. J Anim Sci. 2018 Jun 19. doi: 10.1093/jas/sky113. [Epub ahead of print] PubMed PMID: 29924329.
13: Mboma J, Leblanc N, Angers P, Rocher A, Vigor C, Oger C, Reversat G, Vercauteren J, Galano JM, Durand T, Jacques H. Effects of Cyclic Fatty Acid Monomers from Heated Vegetable Oil on Markers of Inflammation and Oxidative Stress in Male Wistar Rats. J Agric Food Chem. 2018 Jun 19. doi: 10.1021/acs.jafc.8b01836. [Epub ahead of print] PubMed PMID: 29920087.
14: Stoessel D, Stellmann JP, Willing A, Behrens B, Rosenkranz SC, Hodecker SC, Stürner KH, Reinhardt S, Fleischer S, Deuschle C, Maetzler W, Berg D, Heesen C, Walther D, Schauer N, Friese MA, Pless O. Metabolomic Profiles for Primary Progressive Multiple Sclerosis Stratification and Disease Course Monitoring. Front Hum Neurosci. 2018 Jun 4;12:226. doi: 10.3389/fnhum.2018.00226. eCollection 2018. PubMed PMID: 29915533; PubMed Central PMCID: PMC5994544.
15: Osowska S, Kunecki M, Sobocki J, Tokarczyk J, Majewska K, Omidi M, Radkowski M, Fisk HL, Calder PC. Effect of changing the lipid component of home parenteral nutrition in adults. Clin Nutr. 2018 Jun 6. pii: S0261-5614(18)30214-0. doi: 10.1016/j.clnu.2018.05.028. [Epub ahead of print] PubMed PMID: 29907355.
16: Poomanee W, Chaiyana W, Mueller M, Viernstein H, Khunkitti W, Leelapornpisid P. In-vitro investigation of anti-acne properties of Mangifera indica L. kernel extract and its mechanism of action against Propionibacterium acnes. Anaerobe. 2018 May 17;52:64-74. doi: 10.1016/j.anaerobe.2018.05.004. [Epub ahead of print] PubMed PMID: 29906773.
17: Valenti B, Luciano G, Pauselli M, Mattioli S, Biondi L, Priolo A, Natalello A, Morbidini L, Lanza M. Dried tomato pomace supplementation to reduce lamb concentrate intake: Effects on growth performance and meat quality. Meat Sci. 2018 Jun 9;145:63-70. doi: 10.1016/j.meatsci.2018.06.009. [Epub ahead of print] PubMed PMID: 29906738.
18: Yang F, Wu J, Zheng Y. [Difference of fatty acids in human milk, bovine milk and powdered formulas with the change of lactation period or suitable object]. Wei Sheng Yan Jiu. 2017 Jul;46(4):579-614. Chinese. PubMed PMID: 29903179.
19: Hanana M, Mezghenni H, Ben Ayed R, Ben Dhiab A, Jarradi S, Jamoussi B, Hamrouni L. Nutraceutical potentialities of Tunisian Argan oil based on its physicochemical properties and fatty acid content as assessed through Bayesian network analyses. Lipids Health Dis. 2018 Jun 15;17(1):138. doi: 10.1186/s12944-018-0782-9. PubMed PMID: 29903007.
20: Weng LC, Guan W, Steffen LM, Pankow JS, Pankratz N, Chen MH, Cushman M, Basu S, Folsom AR, Tang W. Pleiotropic effects of n-6 and n-3 fatty acid-related genetic variants on circulating hemostatic variables. Thromb Res. 2018 Jun 1;168:53-59. doi: 10.1016/j.thromres.2018.05.032. [Epub ahead of print] PubMed PMID: 29902632.

Explore Compound Types